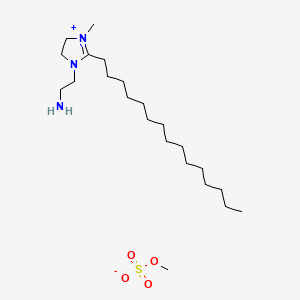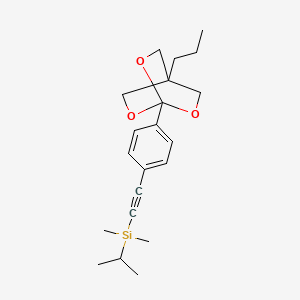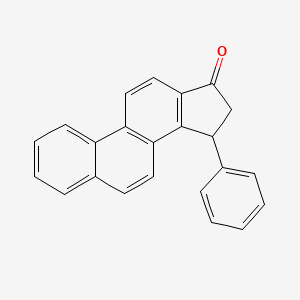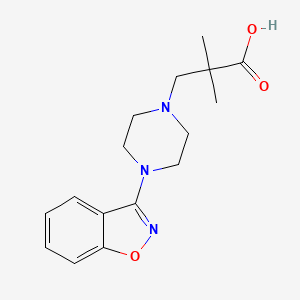
Benzene, 1,1'-(2,2-dibromoethylidene)bis(4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) is an organic compound characterized by the presence of two benzene rings connected by a 2,2-dibromoethylidene bridge, with methoxy groups attached to the benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) typically involves the reaction of 4-methoxybenzaldehyde with bromine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate dibromo compound, which then undergoes further reactions to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .
Applications De Recherche Scientifique
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,2-bis(dibromomethyl)-4-methoxy-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-(1,2-dibromo-1,2-ethanediyl)bis-
Uniqueness
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) is unique due to its specific dibromoethylidene bridge and methoxy substituents, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
7388-29-6 |
|---|---|
Formule moléculaire |
C16H16Br2O2 |
Poids moléculaire |
400.10 g/mol |
Nom IUPAC |
1-[2,2-dibromo-1-(4-methoxyphenyl)ethyl]-4-methoxybenzene |
InChI |
InChI=1S/C16H16Br2O2/c1-19-13-7-3-11(4-8-13)15(16(17)18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,1-2H3 |
Clé InChI |
PUOWATRGCGXCPM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















